![molecular formula C28H36N4+2 B12526328 Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)- CAS No. 741247-10-9](/img/structure/B12526328.png)
Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] is a complex organic compound known for its unique structure and properties This compound features a pyridinium core linked by a phenylenebis(methylene) bridge, with piperidinyl groups attached to the pyridinium rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] typically involves the reaction of 1,3-bis(methylpyridinium benzene) bromide with disodium maleonitriledithiolate and a metal salt such as potassium tetrachloropalladate (K₂PdCl₄). The reaction is carried out in an aqueous solution at room temperature, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) in an appropriate solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridinium compounds.
Applications De Recherche Scientifique
Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as conductive polymers and photochromic materials.
Mécanisme D'action
The mechanism by which Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes, receptors, and other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[1,4-Phenylenebis(methylene)]bis(1-pyridinium) Dibromide: Similar structure but with a different position of the phenylenebis(methylene) bridge.
1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium): Another related compound with bipyridinium units instead of piperidinyl groups.
Uniqueness
Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of piperidinyl groups and the 1,3-phenylenebis(methylene) bridge differentiates it from other similar compounds, potentially leading to unique interactions and applications in various fields.
Propriétés
Numéro CAS |
741247-10-9 |
|---|---|
Formule moléculaire |
C28H36N4+2 |
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
4-piperidin-1-yl-1-[[3-[(4-piperidin-1-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium |
InChI |
InChI=1S/C28H36N4/c1-3-14-31(15-4-1)27-10-18-29(19-11-27)23-25-8-7-9-26(22-25)24-30-20-12-28(13-21-30)32-16-5-2-6-17-32/h7-13,18-22H,1-6,14-17,23-24H2/q+2 |
Clé InChI |
PIXGUQGDCBLRCO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=CC=[N+](C=C2)CC3=CC(=CC=C3)C[N+]4=CC=C(C=C4)N5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


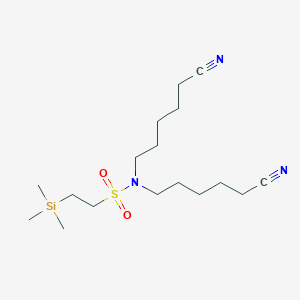
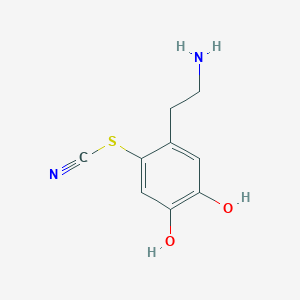
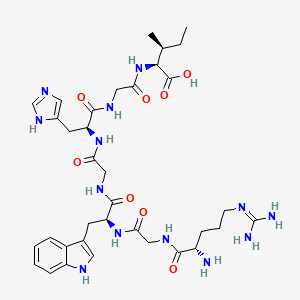

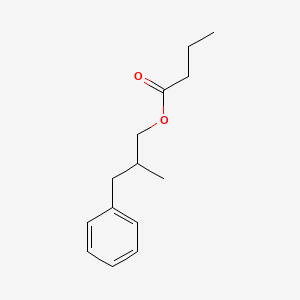
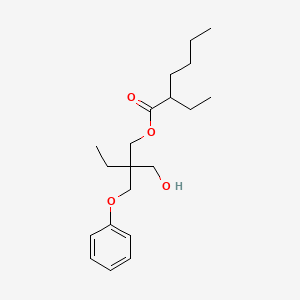
![3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid](/img/structure/B12526304.png)
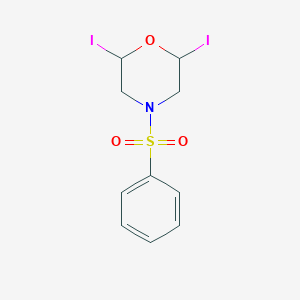

![N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12526322.png)

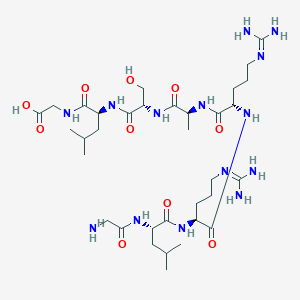
![3-Oxabicyclo[3.1.0]hexan-2-one, 4-ethenyl-4-methyl-, (1S,5R)-](/img/structure/B12526350.png)
![N'-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea](/img/structure/B12526355.png)
